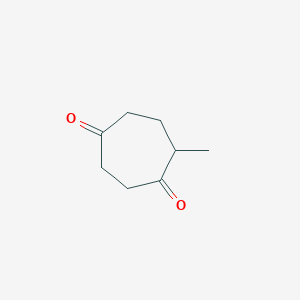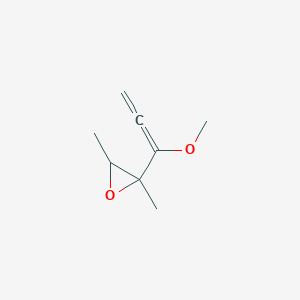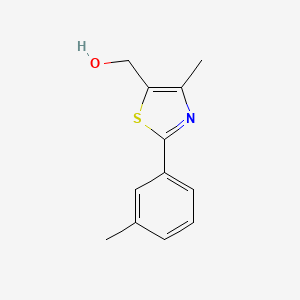phosphanium bromide CAS No. 61130-13-0](/img/structure/B14596271.png)
[(4-Iodophenyl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrIP. It is a bromide salt of a phosphonium cation. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Iodophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (4-iodophenyl)methyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+(4−Iodophenyl)methylBr→(4−Iodophenyl)methylphosphaniumbromide
Industrial Production Methods
Industrial production of (4-Iodophenyl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as butyllithium or sodium hydride for Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidized forms of the phosphonium salt.
Wittig Reaction Products: Alkenes formed by the reaction with carbonyl compounds.
Applications De Recherche Scientifique
(4-Iodophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Employed in the study of biological systems where phosphonium salts are used as probes or tags.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Iodophenyl)methylphosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the interaction with carbonyl groups and the stabilization of the ylide intermediate by the triphenylphosphine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the iodophenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the iodophenyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of the iodophenyl group.
Uniqueness
(4-Iodophenyl)methylphosphanium bromide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications where the iodophenyl group can participate in further functionalization or substitution reactions.
Propriétés
Numéro CAS |
61130-13-0 |
|---|---|
Formule moléculaire |
C25H21BrIP |
Poids moléculaire |
559.2 g/mol |
Nom IUPAC |
(4-iodophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21IP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
AADKYNAVMNCHIF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)

methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)



![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)

